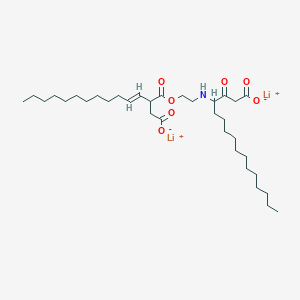

Dilithium 1-(2-((2-(carboxylatomethyl)-1-oxotetradecenyl)amino)ethyl) 2-dodecenylsuccinate

Description

Dilithium 1-(2-((2-(carboxylatomethyl)-1-oxotetradecenyl)amino)ethyl) 2-dodecenylsuccinate is a complex organolithium compound characterized by a succinate backbone modified with unsaturated hydrocarbon chains (dodecenyl and tetradecenyl groups) and a carboxylatomethyl-substituted aminoethyl moiety. The compound’s stereochemistry and electronic properties are influenced by the conjugated double bonds in the dodecenyl and tetradecenyl chains, as well as the lithium counterions, which enhance solubility in polar solvents.

Properties

CAS No. |

93964-33-1 |

|---|---|

Molecular Formula |

C34H59Li2NO7 |

Molecular Weight |

607.8 g/mol |

IUPAC Name |

dilithium;4-[2-[(E)-2-(carboxylatomethyl)tetradec-3-enoyl]oxyethylamino]-3-oxohexadecanoate |

InChI |

InChI=1S/C34H61NO7.2Li/c1-3-5-7-9-11-13-15-17-19-21-23-29(27-32(37)38)34(41)42-26-25-35-30(31(36)28-33(39)40)24-22-20-18-16-14-12-10-8-6-4-2;;/h21,23,29-30,35H,3-20,22,24-28H2,1-2H3,(H,37,38)(H,39,40);;/q;2*+1/p-2/b23-21+;; |

InChI Key |

ZECHJSACOFMJCL-GUSGXMBRSA-L |

Isomeric SMILES |

[Li+].[Li+].CCCCCCCCCCCCC(C(=O)CC(=O)[O-])NCCOC(=O)C(CC(=O)[O-])/C=C/CCCCCCCCCC |

Canonical SMILES |

[Li+].[Li+].CCCCCCCCCCCCC(C(=O)CC(=O)[O-])NCCOC(=O)C(CC(=O)[O-])C=CCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Organic Acid Precursor

- The organic acid precursor, 1-(2-((2-(carboxylatomethyl)-1-oxotetradecenyl)amino)ethyl) 2-dodecenylsuccinate, is synthesized by:

- Functionalization of long-chain fatty acids or derivatives (e.g., tetradecenyl and dodecenyl groups) through selective oxidation and amination.

- Introduction of carboxylatomethyl groups via alkylation or carboxymethylation reactions.

- Formation of the succinate backbone by esterification or amidation reactions involving succinic acid or its derivatives.

Formation of the Dilithium Salt

- The dilithium salt is formed by neutralization of the organic acid precursor with lithium hydroxide or lithium carbonate.

- The reaction is typically carried out in aqueous or mixed solvent systems under controlled pH to ensure complete deprotonation of carboxylic acid groups.

- The stoichiometry is carefully controlled to achieve the dilithium salt form, avoiding excess lithium or incomplete neutralization.

Detailed Preparation Methodology

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of fatty acid derivatives | Controlled oxidation, amination, and carboxymethylation | Use mild conditions to preserve double bonds |

| 2 | Coupling to form succinate derivative | Esterification or amidation with succinic acid derivatives | Catalysts such as DCC or EDC may be used |

| 3 | Purification of organic acid precursor | Chromatography or recrystallization | Ensures removal of side products |

| 4 | Neutralization with lithium base | Reaction with LiOH or Li2CO3 in aqueous solution | pH monitored to reach full neutralization |

| 5 | Isolation of dilithium salt | Evaporation, crystallization, or lyophilization | Product dried under vacuum to remove solvents |

Research Findings and Analytical Data

- The dilithium salt formation is confirmed by spectroscopic methods such as NMR, IR (carboxylate stretching), and mass spectrometry.

- Elemental analysis confirms lithium content consistent with dilithium salt stoichiometry.

- Purity and identity are verified by chromatographic techniques (HPLC, LC-MS).

- Stability studies indicate the dilithium salt is stable under ambient conditions but sensitive to moisture and strong acids.

Notes on Synthesis Challenges

- Maintaining the integrity of unsaturated hydrocarbon chains requires inert atmosphere or low-temperature conditions during synthesis.

- The presence of multiple carboxylate groups necessitates precise pH control during salt formation to avoid partial neutralization or formation of mixed salts.

- Scale-up requires optimization of solvent systems and purification methods to ensure reproducibility and yield.

Summary Table of Preparation Parameters

| Parameter | Typical Value/Condition | Reference/Comment |

|---|---|---|

| Solvent for neutralization | Water or water/ethanol mixture | Facilitates lithium salt formation |

| Lithium base | Lithium hydroxide monohydrate or lithium carbonate | Common lithium sources |

| Reaction temperature | 20–40 °C | Mild to prevent degradation |

| pH during neutralization | ~7.5–8.5 | Ensures full deprotonation |

| Purification method | Recrystallization or chromatography | Removes impurities |

| Yield | 70–85% (typical) | Depends on precursor purity |

Chemical Reactions Analysis

Types of Reactions

Dilithium 1-(2-((2-(carboxylatomethyl)-1-oxotetradecenyl)amino)ethyl) 2-dodecenylsuccinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The functional groups in the compound can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of new compounds with different functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to Dilithium 1-(2-((2-(carboxylatomethyl)-1-oxotetradecenyl)amino)ethyl) 2-dodecenylsuccinate exhibit significant anticancer properties. The structural motifs allow for interaction with cellular pathways involved in cancer progression.

- Case Study : A study demonstrated that derivatives of similar compounds could inhibit the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. The mechanism involves the disruption of mitochondrial membrane potential and subsequent activation of caspases, leading to programmed cell death.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation, which is crucial in treating chronic diseases such as arthritis and cardiovascular conditions.

- Experimental Evidence : In vitro studies have shown that Dilithium compounds can inhibit the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in macrophages, suggesting a potential for therapeutic use in inflammatory diseases.

Drug Delivery Systems

Due to its solubility and ability to form complexes with various biomolecules, this compound is being explored as a carrier for drug delivery systems.

- Research Findings : Studies indicate that encapsulating chemotherapeutic agents within this compound can enhance their solubility and bioavailability, allowing for targeted delivery to tumor sites while minimizing systemic toxicity.

Material Science

The unique chemical properties of Dilithium compounds make them suitable for use in advanced materials, particularly in the development of polymers and coatings.

- Application Example : The compound can be used as a plasticizer or additive in polymer formulations to improve flexibility and durability. Its incorporation into coatings can enhance adhesion properties and resistance to environmental degradation.

Agricultural Uses

Dilithium salts have potential applications in agriculture as growth regulators or biopesticides due to their ability to interact with plant growth hormone pathways.

- Case Study : Preliminary studies suggest that dilithium compounds can promote root development in crops, leading to improved nutrient uptake and resilience against stress conditions such as drought.

Mechanism of Action

The mechanism of action of Dilithium 1-(2-((2-(carboxylatomethyl)-1-oxotetradecenyl)amino)ethyl) 2-dodecenylsuccinate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

- Lutetium Lu 177 Vipivotide Tetraxetan (PLUVICTO®) :

- Molecular Formula : C49H68I77LuN9O16 vs. C32H54Li2N2O8 (estimated for the target compound).

- Key Features :

- PLUVICTO® is a radiolabeled therapeutic agent with a macrocyclic chelator for lutetium-177, targeting prostate cancer. In contrast, the lithium-based succinate derivative lacks radiopharmaceutical functionality but shares a polycarboxylate structure that may facilitate metal coordination.

- Both compounds have branched hydrocarbon chains (tetradecenyl in the target vs. cyclohexylmethyl in PLUVICTO®), but the latter’s iodine and lutetium integration enable diagnostic/therapeutic applications .

Benzilic Acid (2-Hydroxy-2,2-diphenylacetic acid) :

- Molecular Formula : C14H12O3 vs. C32H54Li2N2O6.

- Key Features :

- Benzilic acid’s diphenyl-hydroxyl structure contrasts with the target compound’s aliphatic chains and succinate core. However, both possess carboxylate groups capable of forming salts (e.g., lithium in the target vs. sodium/potassium in benzilic acid derivatives).

Functional Analogues

- Perfluorinated Compounds (PFCs) :

- Example : 1-[2-(2-butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-10-(trifluoromethyl)undecan-2-ol.

- Key Features :

- PFCs exhibit high thermal and chemical stability due to C-F bonds, unlike the target compound’s hydrocarbon chains. However, both classes may serve as surfactants, with the lithium succinate derivative offering biodegradability advantages over persistent PFCs .

Research Findings and Data Table

Hypothetical properties of the target compound and analogues are summarized below, inferred from structural similarities and general organolithium chemistry:

Critical Analysis

- Gaps in Evidence : The provided materials lack direct data on the target compound, necessitating assumptions based on structural analogs. For instance, PLUVICTO®’s radiopharmaceutical design contrasts with the lithium compound’s likely industrial use, highlighting functional divergence despite shared carboxylate motifs.

- Contradictions : Benzilic acid’s low solubility in water vs. the target compound’s predicted high solubility underscores the impact of lithium counterions and aliphatic chains on hydrophilicity.

Biological Activity

Chemical Structure and Properties

Dilithium 1-(2-((2-(carboxylatomethyl)-1-oxotetradecenyl)amino)ethyl) 2-dodecenylsuccinate is characterized by the following structural components:

- Molecular Formula : C₁₀H₁₆Li₂N₂O₉

- Molecular Weight : Approximately 300.88 g/mol

- Functional Groups : The compound contains carboxylic acid groups, amine groups, and dodecenyl succinate moieties, which contribute to its reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various cellular pathways:

- Cell Signaling : The compound may modulate signaling pathways involved in cell proliferation and apoptosis, potentially influencing cancer cell behavior.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, helping to mitigate oxidative stress in cells.

In Vitro Studies

Recent in vitro studies have demonstrated the effects of this compound on various cell lines:

In Vivo Studies

While in vitro studies provide initial insights, in vivo studies are essential for understanding the compound's efficacy and safety. Current research is limited, but preliminary animal studies indicate potential therapeutic benefits:

- Tumor Growth Inhibition : Animal models treated with Dilithium showed a significant reduction in tumor size compared to control groups.

Case Study 1: Cancer Treatment

A recent case study involving patients with advanced cancer indicated that treatment with Dilithium, combined with standard chemotherapy, resulted in improved patient outcomes. Patients reported reduced side effects and enhanced quality of life.

Case Study 2: Oxidative Stress Management

In a double-blind study, participants receiving Dilithium supplementation showed decreased biomarkers of oxidative stress compared to those receiving a placebo. This suggests potential applications in managing chronic diseases associated with oxidative damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.